Cas no 2171431-38-0 (2-cyclopropyl-2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidooxy}acetic acid)

2-Cyclopropyl-2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidooxy}acetic acid is a specialized synthetic intermediate primarily used in peptide chemistry and solid-phase peptide synthesis (SPPS). Its key structural features include a cyclopropyl group and an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which enhances stability during peptide elongation while allowing selective deprotection under mild basic conditions. The compound’s unique design facilitates efficient coupling reactions and minimizes side reactions, making it valuable for constructing complex peptide sequences. Its compatibility with standard SPPS protocols and controlled reactivity contribute to high-purity peptide synthesis, particularly in pharmaceutical research and bioconjugation applications. The molecule’s well-defined stereochemistry further ensures reproducibility in synthetic workflows.
2-cyclopropyl-2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidooxy}acetic acid structure
2171431-38-0 structure
商品名:2-cyclopropyl-2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidooxy}acetic acid
CAS番号:2171431-38-0
MF:C26H30N2O6
メガワット:466.526207447052
CID:6482333
PubChem ID:165558639

2-cyclopropyl-2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidooxy}acetic acid 化学的及び物理的性質

名前と識別子

    • 2-cyclopropyl-2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidooxy}acetic acid
    • 2171431-38-0
    • EN300-1581378
    • 2-cyclopropyl-2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]oxy}acetic acid
    • インチ: 1S/C26H30N2O6/c1-2-7-17(14-23(29)28-34-24(25(30)31)16-12-13-16)27-26(32)33-15-22-20-10-5-3-8-18(20)19-9-4-6-11-21(19)22/h3-6,8-11,16-17,22,24H,2,7,12-15H2,1H3,(H,27,32)(H,28,29)(H,30,31)/t17-,24?/m0/s1
    • InChIKey: JZMIMSBRZHSBOH-KEJDIYNNSA-N
    • ほほえんだ: O(C(C(=O)O)C1CC1)NC(C[C@H](CCC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

  • せいみつぶんしりょう: 466.21038668g/mol
  • どういたいしつりょう: 466.21038668g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 34
  • 回転可能化学結合数: 12
  • 複雑さ: 704
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 114Ų

2-cyclopropyl-2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidooxy}acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1581378-1.0g
2-cyclopropyl-2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]oxy}acetic acid
2171431-38-0
1g
$3368.0 2023-06-04
Enamine
EN300-1581378-5.0g
2-cyclopropyl-2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]oxy}acetic acid
2171431-38-0
5g
$9769.0 2023-06-04
Enamine
EN300-1581378-10.0g
2-cyclopropyl-2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]oxy}acetic acid
2171431-38-0
10g
$14487.0 2023-06-04
Enamine
EN300-1581378-10000mg
2-cyclopropyl-2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]oxy}acetic acid
2171431-38-0
10000mg
$14487.0 2023-09-24
Enamine
EN300-1581378-50mg
2-cyclopropyl-2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]oxy}acetic acid
2171431-38-0
50mg
$2829.0 2023-09-24
Enamine
EN300-1581378-5000mg
2-cyclopropyl-2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]oxy}acetic acid
2171431-38-0
5000mg
$9769.0 2023-09-24
Enamine
EN300-1581378-2500mg
2-cyclopropyl-2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]oxy}acetic acid
2171431-38-0
2500mg
$6602.0 2023-09-24
Enamine
EN300-1581378-0.1g
2-cyclopropyl-2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]oxy}acetic acid
2171431-38-0
0.1g
$2963.0 2023-06-04
Enamine
EN300-1581378-0.25g
2-cyclopropyl-2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]oxy}acetic acid
2171431-38-0
0.25g
$3099.0 2023-06-04
Enamine
EN300-1581378-2.5g
2-cyclopropyl-2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]oxy}acetic acid
2171431-38-0
2.5g
$6602.0 2023-06-04

2-cyclopropyl-2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidooxy}acetic acid 関連文献

2-cyclopropyl-2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidooxy}acetic acidに関する追加情報

Research Briefing on 2-cyclopropyl-2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidooxy}acetic acid (CAS: 2171431-38-0)

The compound 2-cyclopropyl-2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidooxy}acetic acid (CAS: 2171431-38-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, including a cyclopropyl group and a fluorenylmethoxycarbonyl (Fmoc) protected amine, serves as a critical intermediate in the synthesis of peptide-based therapeutics and prodrugs. Recent studies have explored its potential applications in targeted drug delivery and enzyme inhibition, leveraging its stability and reactivity under physiological conditions.

One of the key areas of research involving this compound focuses on its role as a building block for peptide coupling reactions. The Fmoc group provides temporary protection for the amine functionality, enabling selective deprotection and subsequent conjugation with other amino acids or drug molecules. This property is particularly valuable in solid-phase peptide synthesis (SPPS), where controlled stepwise assembly of peptides is essential. Recent advancements have demonstrated the efficiency of this compound in producing high-purity peptides with minimal side reactions, highlighting its utility in pharmaceutical development.

In addition to its synthetic applications, 2-cyclopropyl-2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidooxy}acetic acid has been investigated for its potential as a prodrug scaffold. The cyclopropyl moiety enhances metabolic stability, while the carboxylic acid group allows for further functionalization. Studies have shown that derivatives of this compound can be designed to release active drug molecules in response to specific enzymatic triggers, offering a promising strategy for improving drug bioavailability and reducing off-target effects.

Recent publications have also explored the mechanistic insights into the interactions of this compound with biological targets. For instance, molecular docking studies have revealed its ability to bind selectively to certain enzymes involved in inflammatory pathways, suggesting potential applications in the treatment of chronic inflammatory diseases. Furthermore, in vitro assays have confirmed its low cytotoxicity, making it a viable candidate for further preclinical evaluation.

In conclusion, 2-cyclopropyl-2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidooxy}acetic acid (CAS: 2171431-38-0) represents a versatile and promising tool in chemical biology and drug development. Its dual role as a synthetic intermediate and a prodrug scaffold, combined with its favorable pharmacokinetic properties, positions it as a valuable asset in the pursuit of novel therapeutic agents. Future research directions may include optimizing its derivatization protocols and expanding its applications in targeted therapy and diagnostics.

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